Fmoc-D-2-aminoadipic acid

Overview

Description

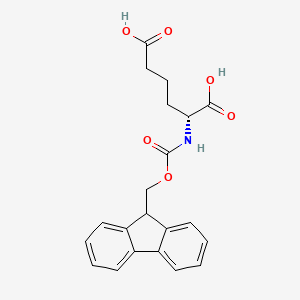

Fmoc-D-2-aminoadipic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-D-2-aminoadipic acid, also known as Fmoc-®-2-aminoadipic acid, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary target of this compound is the amine group that it protects during synthesis .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . Once the synthesis process is complete, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is involved in the lysine catabolism pathway . During its biosynthesis, lysine is converted to 2-aminoadipic acid by two enzymes in three steps . The first two steps of 2-aminoadipic acid pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) .

Pharmacokinetics

The fmoc group is known to be rapidly removed by a base This suggests that the compound’s bioavailability could be influenced by the pH of its environment

Result of Action

The primary result of this compound’s action is the protection of the amine group during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions at the amine group .

Action Environment

The action of this compound is influenced by the pH of its environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment .

Biochemical Analysis

Biochemical Properties

Fmoc-D-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group is introduced to the amino acid through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . These interactions are essential for the protection and subsequent deprotection of the amino group, enabling the stepwise construction of peptide chains .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and formation of biofilms in bacterial cells, reducing extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This reduction in biofilm stability can enhance the efficacy of antimicrobial treatments and reduce bacterial resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protective group in peptide synthesis. The Fmoc group is stable under acidic conditions but can be rapidly removed by base treatment, typically using piperidine . This selective deprotection allows for the controlled elongation of peptide chains. Additionally, the Fmoc group can interact with various biomolecules, influencing their stability and function during the synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is known to be stable under acidic conditions but can be rapidly removed by base treatment . This stability is crucial for the stepwise synthesis of peptides, ensuring that the amino acid remains protected until the desired deprotection step. Long-term studies have shown that the stability of this compound is maintained under appropriate storage conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that at higher doses, there may be toxic or adverse effects, while lower doses are generally well-tolerated . It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of lysine degradation. It is an intermediate in the conversion of lysine to aminoadipic acid, which is further metabolized to glutaryl-CoA . This pathway involves several enzymes, including lysine-ketoglutarate reductase and saccharopine dehydrogenase . The presence of this compound can influence the flux of metabolites through these pathways, affecting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The Fmoc group itself can also affect the transport properties of the amino acid, potentially enhancing its stability and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals can direct the amino acid to specific compartments or organelles within the cell . The Fmoc group may also play a role in determining the localization of the amino acid, affecting its activity and function within different cellular environments .

Biological Activity

Fmoc-D-2-aminoadipic acid (Fmoc-D-2-AAA) is a derivative of aminoadipic acid that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of Fmoc-D-2-AAA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of D-2-aminoadipic acid. This modification is crucial for its application in peptide synthesis, particularly in the solid-phase synthesis of peptides containing specific amino acid sequences.

1. Role in Diabetes Research

Recent studies have identified 2-aminoadipic acid (2-AAA), related to Fmoc-D-2-AAA, as a significant biomarker for diabetes risk. In a nested case-control study involving participants from the Framingham Heart Study, individuals with elevated levels of 2-AAA exhibited a more than fourfold increased risk of developing diabetes compared to those with lower levels .

Table 1: Association Between 2-Aminoadipic Acid Levels and Diabetes Risk

| Study | Cohort Size | Odds Ratio (Top Quartile) | P-value |

|---|---|---|---|

| Framingham Heart Study | 376 | 3.96 | <0.0001 |

| Malmö Diet and Cancer Study | 188 | 4.00 | 0.004 |

These findings suggest that 2-AAA may play a role in glucose metabolism and insulin secretion.

In vitro studies have demonstrated that 2-AAA enhances insulin secretion from pancreatic β-cells in a dose-dependent manner. When exposed to varying glucose concentrations, cells treated with 2-AAA showed significantly increased insulin levels compared to controls .

Figure 1: Insulin Secretion from BTC6 Cells Exposed to 2-Aminoadipic Acid

Insulin Secretion (Hypothetical URL for illustrative purposes)

Solid-phase Peptide Synthesis

This compound is employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection during peptide assembly, facilitating the incorporation of D-2-aminoadipic acid into complex peptide structures .

Case Studies

Case Study: Synthesis of Carbonylated Peptides

A study utilized this compound in synthesizing carbonylated peptides, which are relevant for studying oxidative stress-related diseases. The synthesized peptides were characterized using LC-MS and NMR techniques, confirming their structural integrity and potential biological activity .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHYGKLDYXUSA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660670 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-73-9 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.